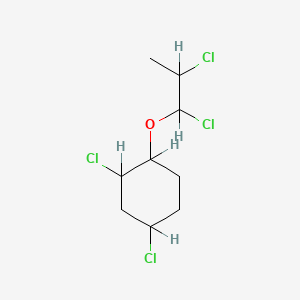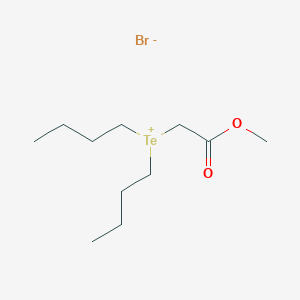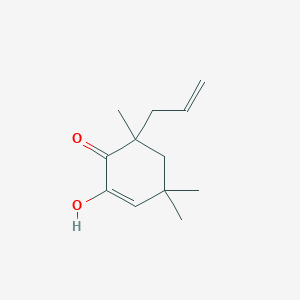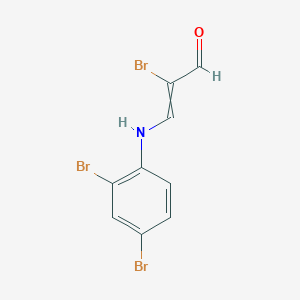![molecular formula C14H12N2O2 B14335285 2-[(E)-Benzylideneamino]-N-hydroxybenzamide CAS No. 102848-53-3](/img/structure/B14335285.png)
2-[(E)-Benzylideneamino]-N-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-Benzylideneamino]-N-hydroxybenzamide is an organic compound that features both an imine and a hydroxamic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-Benzylideneamino]-N-hydroxybenzamide typically involves the condensation of benzaldehyde with N-hydroxybenzamide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds via the formation of an imine intermediate, which then undergoes cyclization to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-[(E)-Benzylideneamino]-N-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxamic acid group can be oxidized to form nitroso compounds.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
2-[(E)-Benzylideneamino]-N-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against metalloproteases.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-[(E)-Benzylideneamino]-N-hydroxybenzamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of metalloproteases, preventing the enzyme from catalyzing its substrate. This inhibition can disrupt various biological processes, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
Benzylideneaniline: Similar structure but lacks the hydroxamic acid group.
N-Hydroxybenzamide: Contains the hydroxamic acid group but lacks the imine group.
Benzylidenehydrazine: Contains an imine group but with a different substituent.
Uniqueness
2-[(E)-Benzylideneamino]-N-hydroxybenzamide is unique due to the presence of both the imine and hydroxamic acid functional groups
特性
CAS番号 |
102848-53-3 |
|---|---|
分子式 |
C14H12N2O2 |
分子量 |
240.26 g/mol |
IUPAC名 |
2-(benzylideneamino)-N-hydroxybenzamide |
InChI |
InChI=1S/C14H12N2O2/c17-14(16-18)12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-10,18H,(H,16,17) |
InChIキー |
JDNCJLQHYDFUKM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=NC2=CC=CC=C2C(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1'-[(1H-Imidazol-1-yl)phosphoryl]dipiperidine](/img/structure/B14335220.png)




![5-[2-(4-Butylphenyl)ethyl]-2-[4-(pentyloxy)phenyl]pyridine](/img/structure/B14335242.png)

![1,3,5-Trimethyl-2-[(4-methylphenyl)selanyl]benzene](/img/structure/B14335250.png)

![1,1-Dimethyl-1,2-dihydrocyclobuta[b]naphthalene-3,8-dione](/img/structure/B14335255.png)
![Ethyl [4-(2-hydroxyphenyl)-6-oxopiperidin-2-ylidene]acetate](/img/structure/B14335261.png)


